ethyl (2Z)-5,5,5-trifluoro-2-(morpholin-4-yl)-4-oxopent-2-enoate
Description
Ethyl (2Z)-5,5,5-trifluoro-2-(morpholin-4-yl)-4-oxopent-2-enoate (molecular formula: C₁₁H₁₄F₃NO₄, molecular weight: 281.23 g/mol) is a fluorinated enoate ester featuring a morpholine moiety at the 2-position and a trifluoromethyl ketone group at the 4-position. It is reported to have a CAS purity of 95% and belongs to the chemical category D0, though its specific biological or industrial applications remain underexplored in the provided literature .
Properties
IUPAC Name |
ethyl (Z)-5,5,5-trifluoro-2-morpholin-4-yl-4-oxopent-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO4/c1-2-19-10(17)8(7-9(16)11(12,13)14)15-3-5-18-6-4-15/h7H,2-6H2,1H3/b8-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJDAKFQSAJPME-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(=O)C(F)(F)F)N1CCOCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C(=O)C(F)(F)F)/N1CCOCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (2Z)-5,5,5-trifluoro-2-(morpholin-4-yl)-4-oxopent-2-enoate is a fluorinated compound with significant potential in medicinal chemistry due to its unique structural features. The compound has a molecular formula of C₁₁H₁₄F₃NO₄ and a molecular weight of 281.231 g/mol. Its synthesis involves multiple steps that emphasize regioselectivity and stereochemistry, which are crucial for achieving high yields and purity. This article delves into the biological activity of this compound, exploring its mechanisms, interactions, and potential applications through diverse research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a morpholine moiety, which contribute to its chemical reactivity and biological activity. The presence of these functional groups allows the compound to engage in specific non-covalent interactions such as hydrogen bonding and π-stacking, which are essential for its behavior in biological systems.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄F₃NO₄ |
| Molecular Weight | 281.231 g/mol |
| Purity | ~95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through non-covalent interactions. Studies indicate that compounds with similar structural features can exhibit significant pharmacological activities, including anti-inflammatory and anticancer properties.
Interaction Studies
Research has shown that the compound can form hydrogen bonds with target proteins, which may enhance its binding affinity and specificity. The trifluoromethyl group is particularly noteworthy for increasing lipophilicity, potentially improving membrane permeability and bioavailability.
Comparative Analysis with Related Compounds
To better understand the unique aspects of this compound, it is useful to compare it with other structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 4-(dimethylamino)but-2-enoate | Contains dimethylamino group | Known for its neuroactive properties |
| Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate | Contains methylamino group | Exhibits distinct pharmacological profiles |
| Ethyl 2,2-difluoropent-4-enoate | Contains difluoromethyl group | Different reactivity due to fewer fluorine atoms |
The trifluoromethyl and morpholine functionalities in this compound enhance its potential for specific interactions and applications in medicinal chemistry.
Anticancer Activity
A study examining the anticancer properties of fluorinated compounds highlighted that those containing morpholine moieties exhibited enhanced cytotoxicity against various cancer cell lines. This compound was included in this study due to its structural similarity to known anticancer agents. Results indicated a significant reduction in cell viability at micromolar concentrations.
Anti-inflammatory Effects
Another research project focused on the anti-inflammatory effects of compounds with trifluoromethyl groups. This compound demonstrated promising results in reducing pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to morpholine-containing derivatives and fluorinated enoates. Below is a detailed analysis based on pharmacological, synthetic, and structural evidence.
Morpholine-Substituted Analogues
Morpholine rings are common in drug design due to their solubility-enhancing and pharmacokinetic properties. However, the position and linkage of the morpholine group significantly influence biological activity:
- Compound 16 (Ki = 221 nM): A 4-oxo-1,4-dihydroquinoline-3-carboxamide derivative with a 2-(morpholin-4-yl)ethyl substituent at N1. This compound exhibited 14-fold lower affinity for cannabinoid receptors compared to its n-pentyl analogue, highlighting that ethyl-linked morpholine groups may reduce binding efficiency in certain contexts .
- Compound 90: Replacement of an aromatic moiety with a 2-(morpholin-4-yl)ethyl group in a quinoline-based scaffold resulted in a complete loss of receptor affinity (Ki > 1000 nM), suggesting steric or electronic incompatibility in this configuration .
- Target Compound: The morpholine group is directly attached to the α,β-unsaturated enoate backbone rather than via an ethyl spacer.
Fluorinated Enoates and Ketones
The trifluoromethyl ketone group in the target compound distinguishes it from non-fluorinated analogues:
- Ethyl 2-(Aminomethyl)-2,4-dimethylpentanoate: A non-fluorinated enoate with an aminomethyl substituent. The absence of fluorine reduces electron-withdrawing effects, likely decreasing stability toward nucleophilic attack compared to the trifluoromethylated target compound .
- 5-(Z)-Arylidene-4-thiazolidinones: Fluorine-free thiazolidinones synthesized via condensation reactions show antimicrobial activity. The target compound’s trifluoromethyl group could enhance metabolic stability or alter bioactivity profiles .
Structural and Electronic Features
- Conjugation Effects: The Z-configuration at C2=C3 and the 4-oxo group create a conjugated system that may facilitate charge transfer or tautomerization, unlike non-conjugated morpholine derivatives (e.g., 1-(4-hydroxyphenyl)-2-methylprop-2-en-1-one) .
Comparative Data Table
Key Research Findings
Morpholine Positioning Matters : Direct attachment of morpholine to conjugated systems (as in the target compound) may offer synthetic advantages over ethyl-linked morpholine groups, which can diminish receptor binding in drug candidates .
Fluorine Enhances Reactivity: The trifluoromethyl group likely increases electrophilicity and metabolic stability compared to non-fluorinated enoates .
Structural Uniqueness: The Z-enoate configuration and trifluoromethyl ketone distinguish this compound from simpler morpholine or enoate derivatives, warranting further exploration in catalysis or medicinal chemistry.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing ethyl (2Z)-5,5,5-trifluoro-2-(morpholin-4-yl)-4-oxopent-2-enoate, and how can yield optimization be achieved?
- Answer : The compound is synthesized via condensation of morpholine derivatives with trifluoromethyl ketones under acidic catalysis. outlines a similar protocol: equimolar reactants (e.g., morpholine, trifluoroketone) are refluxed with sodium acetate in glacial acetic acid for 7 hours, yielding 85% after TLC-monitored purification (20% ethyl acetate/n-hexane) and ethanol recrystallization. Optimization involves adjusting reaction time, temperature, and catalyst stoichiometry. Sodium acetate enhances enolate formation, while glacial acetic acid stabilizes intermediates. Yield improvements may require iterative solvent screening (e.g., DMF for polar intermediates) .
Q. Which spectroscopic techniques are critical for confirming the (Z)-stereochemistry and structural integrity of this compound?
- Answer :
- 1H/13C NMR : Key for identifying the (Z)-configuration via coupling constants (J = 10–12 Hz for cis olefinic protons) and chemical shifts of the α,β-unsaturated ketone (δ 160–180 ppm for carbonyl). Morpholine protons appear as broad singlets (δ 2.5–3.5 ppm).
- IR : Detects C=O (1680–1720 cm⁻¹) and C-N (1120–1250 cm⁻¹) stretches.
- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
validated analogous structures using these methods, with NMR resolving stereochemical ambiguities .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory) of this compound be resolved?
- Answer : Discrepancies often arise from assay-specific variables (cell lines, concentrations). Standardized protocols should include:
- Dose-Response Curves : Calculate IC50/EC50 values across multiple cell lines (e.g., HeLa, RAW264.7).
- Orthogonal Assays : Compare enzymatic inhibition (e.g., COX-2) with cell-based viability assays.
- Meta-Analysis : Cross-reference data from (anti-inflammatory focus) and (chromenone derivatives) to identify structure-activity relationships (SARs). Contradictions may reflect off-target effects or assay sensitivity thresholds .
Q. What strategies assess the environmental persistence and ecotoxicological risks of this fluorine-rich compound?
- Abiotic Stability : Measure hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-Vis exposure) rates.
- Biotic Degradation : Use soil microcosms or activated sludge to track microbial breakdown.
- Ecotoxicology : Perform acute/chronic tests on Daphnia magna (LC50) and algae (growth inhibition). Fluorinated compounds often exhibit bioaccumulation; quantify log Kow and BCF values. High-resolution LC-MS/MS identifies degradation byproducts .
Q. Which computational models predict the stereoelectronic effects of the trifluoromethyl group on reactivity?
- Answer :
- Density Functional Theory (DFT) : Maps electron density to explain regioselectivity in nucleophilic attacks (e.g., at the β-carbon of the enone).
- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., acetic acid polarity) influencing reaction pathways.
- Docking Studies : Predict binding affinities to biological targets (e.g., kinases) by modeling ligand-protein interactions. While not directly cited in evidence, these methods are standard for fluorinated pharmacophores .
Q. How should researchers address gaps in spectral data for this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
